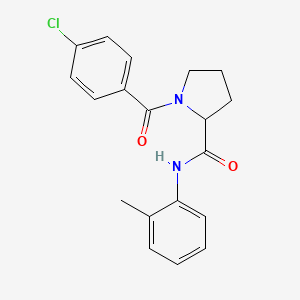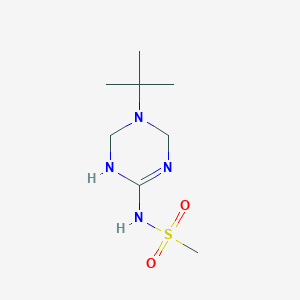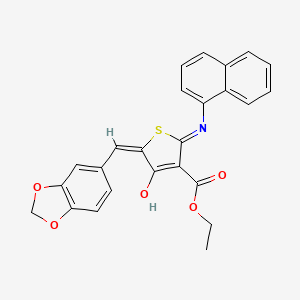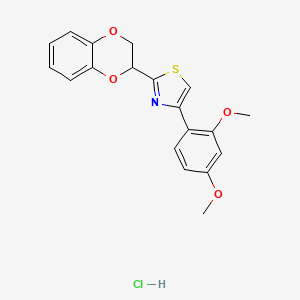
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, also known as CPP or N-(4-chlorobenzoyl)-N-(2-methylphenyl)-L-prolyl-glycine ethyl ester, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPP is a prodrug of the neurotransmitter glycine and has been studied for its ability to enhance glycine receptor function, which could have implications in the treatment of various neurological disorders.
Mécanisme D'action
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide acts as a prodrug of glycine, which is an inhibitory neurotransmitter in the central nervous system. Glycine receptors are responsible for mediating the effects of glycine, and 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to enhance the function of these receptors. This enhancement leads to increased chloride ion influx, which results in hyperpolarization of the neuron and ultimately decreased neuronal excitability.
Biochemical and Physiological Effects
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have a number of biochemical and physiological effects, including enhanced glycine receptor function, anti-inflammatory properties, and analgesic effects. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have neuroprotective effects and may have implications in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide in lab experiments is its ability to enhance glycine receptor function, which can be useful in studying the effects of glycine on the central nervous system. However, one limitation is that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide is a prodrug and must be metabolized to glycine in order to exert its effects, which can complicate experimental design.
Orientations Futures
There are a number of potential future directions for research on 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide, including further exploration of its therapeutic potential in neurological disorders such as schizophrenia and chronic pain. In addition, research could focus on developing more efficient synthesis methods for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide and its derivatives, as well as investigating the potential for 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide to be used as a tool in studying the role of glycine in the central nervous system.
Méthodes De Synthèse
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can be synthesized through a multi-step process starting with the reaction of 4-chlorobenzoyl chloride with 2-methylphenylalanine, followed by the addition of proline and subsequent esterification with ethanol. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including schizophrenia, anxiety, and chronic pain. Research has shown that 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide can enhance the function of glycine receptors, which are important in regulating the activity of the central nervous system. In addition, 1-(4-chlorobenzoyl)-N-(2-methylphenyl)prolinamide has been shown to have anti-inflammatory properties, which could have implications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-N-(2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2/c1-13-5-2-3-6-16(13)21-18(23)17-7-4-12-22(17)19(24)14-8-10-15(20)11-9-14/h2-3,5-6,8-11,17H,4,7,12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKRAMOYADOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCCN2C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-benzodioxol-5-yl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6118700.png)
![6-{[(4-chlorophenyl)thio]methyl}-2-[(4-methyl-2-quinazolinyl)amino]-4(1H)-pyrimidinone](/img/structure/B6118702.png)
![N-(5-chloro-2-methoxyphenyl)-3-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]propanamide](/img/structure/B6118709.png)
![1-(2,3-dimethoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6118719.png)


![5-(2-ethoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6118745.png)

![4-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B6118760.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)propanamide](/img/structure/B6118765.png)
![N-[1-(2-pyridinylmethyl)-3-piperidinyl]-3-(3-thienyl)propanamide](/img/structure/B6118790.png)
![N-[(1-isobutyl-4-piperidinyl)methyl]-2-(2-methoxyethyl)-N-methyl-1,3-benzoxazole-6-carboxamide](/img/structure/B6118796.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[1-(2-thienyl)ethyl]benzamide](/img/structure/B6118797.png)
![N-[3-oxo-3-(4-thiomorpholinyl)propyl]-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B6118804.png)